molecular formula C22H30N2O B3757974 [1-[1-(Naphthalen-1-ylmethyl)piperidin-3-yl]piperidin-4-yl]methanol

[1-[1-(Naphthalen-1-ylmethyl)piperidin-3-yl]piperidin-4-yl]methanol

Cat. No.: B3757974
M. Wt: 338.5 g/mol
InChI Key: PZXDUGYEFRUJOQ-UHFFFAOYSA-N
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Description

[1-[1-(Naphthalen-1-ylmethyl)piperidin-3-yl]piperidin-4-yl]methanol is a complex organic compound characterized by its unique structure, which includes a naphthalene ring and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[1-(Naphthalen-1-ylmethyl)piperidin-3-yl]piperidin-4-yl]methanol typically involves multi-step organic reactions. One common approach is to start with the naphthalene derivative, which undergoes a series of reactions including alkylation, cyclization, and reduction to form the final product. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

[1-[1-(Naphthalen-1-ylmethyl)piperidin-3-yl]piperidin-4-yl]methanol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

[1-[1-(Naphthalen-1-ylmethyl)piperidin-3-yl]piperidin-4-yl]methanol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies related to receptor binding and enzyme inhibition.

    Industry: It may be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of [1-[1-(Naphthalen-1-ylmethyl)piperidin-3-yl]piperidin-4-yl]methanol involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins. The compound’s structure allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [1-(Naphthalen-1-ylmethyl)piperidin-3-yl]methanol
  • [1-(Naphthalen-1-ylmethyl)piperidin-4-yl]methanol
  • [1-(Naphthalen-1-ylmethyl)piperidin-2-yl]methanol

Uniqueness

The unique structure of [1-[1-(Naphthalen-1-ylmethyl)piperidin-3-yl]piperidin-4-yl]methanol, particularly the positioning of the piperidine rings, distinguishes it from similar compounds. This structural uniqueness can result in different binding affinities and biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

[1-[1-(naphthalen-1-ylmethyl)piperidin-3-yl]piperidin-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O/c25-17-18-10-13-24(14-11-18)21-8-4-12-23(16-21)15-20-7-3-6-19-5-1-2-9-22(19)20/h1-3,5-7,9,18,21,25H,4,8,10-17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXDUGYEFRUJOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC3=CC=CC=C32)N4CCC(CC4)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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